Gdc-0152

描述

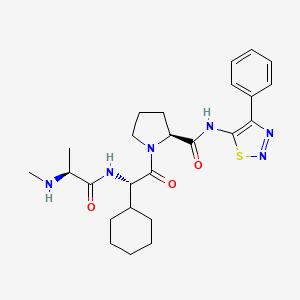

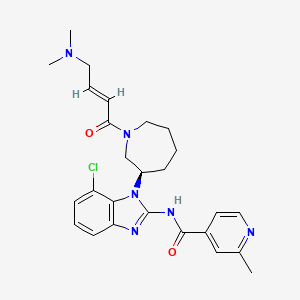

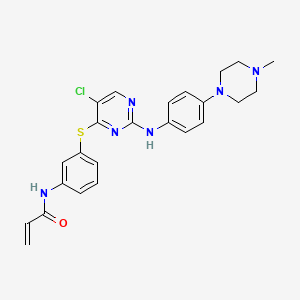

GDC-0152 is a small molecule antagonist of inhibitor of apoptosis proteins (IAPs)This compound has shown significant potential in cancer treatment by promoting apoptosis in cancer cells .

科学研究应用

GDC-0152 由于其在各个领域的应用而得到广泛研究:

化学: 它用作研究 IAP 抑制的工具化合物。

生物学: this compound 用于研究 IAP 在细胞死亡和存活中的作用。

作用机制

GDC-0152 通过与 IAP(如 XIAP、cIAP1、cIAP2 和 ML-IAP)的杆状病毒 IAP 重复 (BIR) 结构域结合发挥作用。这种结合破坏了 IAP 与半胱天冬酶之间的相互作用,导致半胱天冬酶的激活和癌细胞凋亡的诱导。 该化合物还促进 cIAP1 的降解,进一步增强其促凋亡作用 .

生化分析

Biochemical Properties

GDC-0152 interacts with Inhibitor of Apoptosis Proteins (IAPs), which are known for their anti-apoptotic effects . It acts as a natural IAP antagonist in cells, leading to the induction of apoptosis, cell cycle arrest, necroptosis, and immune storm in vitro and in vivo .

Cellular Effects

This compound has been shown to suppress the growth of osteosarcomas when administered in vivo . It exerts its effects by interacting with tumor-associated immune cells, leading to the secretion of the inflammatory cytokine TNFα .

Molecular Mechanism

This compound exerts its effects at the molecular level by modulating the ABCB1-ATPase activity and inhibiting ABCB1 multidrug efflux activity at sub-cytotoxic concentrations . This interaction leads to changes in gene expression and enzyme activation, contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce tumor levels of cIAP1/2, confirming its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to suppress the growth of osteosarcomas and delay or prevent metastasis .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with IAPs, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with ABCB1 . This interaction affects its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its interaction with ABCB1 . This interaction directs it to specific compartments or organelles within the cell .

准备方法

GDC-0152 的合成涉及多个步骤,包括肽键的形成和各种官能团的引入。合成路线通常从中间体的制备开始,然后在特定反应条件下偶联在一起。 This compound 的工业生产方法涉及优化这些合成路线,以确保高产率和纯度 .

化学反应分析

GDC-0152 经历了几种类型的化学反应,包括:

氧化和还原: 这些反应对于修饰分子上的官能团至关重要。

取代反应: 这些反应中常用的试剂包括卤素和亲核试剂。

水解: 这种反应用于将化合物分解成其组成部分。

相似化合物的比较

GDC-0152 属于一组 Smac 类似物,其中包括 LCL161、比林帕特和 AT-406 等化合物。这些化合物具有相似的作用机制,但其结合亲和力和药代动力学特性不同。 This compound 独特之处在于它能够以高亲和力与多种 IAP 结合,使其成为这些蛋白的有效抑制剂 .

类似化合物

- LCL161

- 比林帕特

- AT-406 (Debio1143)

- GDC-0917 (CUDC-427)

- BV6

- SM-164

属性

IUPAC Name |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)/t16-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRFLSDVFPIXOV-LRQRDZAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236307 | |

| Record name | GDC-0152 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873652-48-3 | |

| Record name | GDC-0152 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873652483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0152 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0152 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GDC-0152 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KW1M48SHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

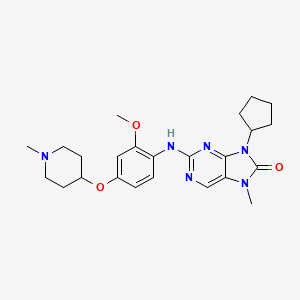

![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B612000.png)

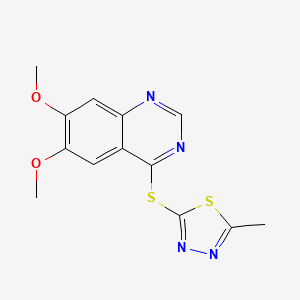

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide](/img/structure/B612001.png)

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)